molecular formula C11H20FNO2 B2364215 Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate CAS No. 259143-03-8

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B2364215
CAS No.: 259143-03-8
M. Wt: 217.284
InChI Key: JPONZPZEVAZHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPONZPZEVAZHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The compound (CAS 259143-03-8) features a piperidine ring substituted with a fluoromethyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is $$ \text{C}{11}\text{H}{20}\text{FNO}_2 $$, with a molecular weight of 217.28 g/mol. The Boc group enhances solubility in organic solvents, while the fluoromethyl moiety introduces metabolic stability, making it valuable in drug discovery.

Synthetic Methodologies

Nucleophilic Fluorination via Potassium Fluoride

A patented method (CN109651368A) outlines a one-pot synthesis starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Reaction Conditions:
  • Substrate : 100 g (434.29 mmol) of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Reagents : Dimethyl sulfoxide (500 mL), tetrabutylammonium iodide (160.41 g, 434.29 mmol), potassium fluoride (126.15 g, 2.17 mol), dimethyl maleate (272.14 mL, 2.17 mol).
  • Temperature : 40°C for 22 hours.
  • Workup : Aqueous extraction with tert-butyl methyl ether, followed by silica gel chromatography (petroleum ether/ethyl acetate gradient).
Outcomes:
  • Yield : 86% (140.2 g).
  • Advantages : High yield, minimal byproducts.
  • Mechanism : The fluoride ion displaces the hydroxyl group via $$ S_N2 $$, facilitated by dimethyl maleate as an activating agent.

Bromination-Azidation-Fluorination Cascade

An alternative route reported in Organic & Biomolecular Chemistry involves sequential functionalization:

Step 1: Bromination
  • Substrate : Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Reagents : $$ N $$-Bromosuccinimide (NBS, 2.03 g, 1.5 equiv), tetrabutylammonium iodide (TBAI).
  • Conditions : 0°C to room temperature, 3 hours.
  • Product : Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (92% yield).
Step 2: Azide Substitution
  • Reagents : Sodium azide (NaN$$_3$$), sodium iodide (NaI) in dimethyl sulfoxide.
  • Conditions : 130°C, 16 hours.
  • Product : Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate (91% yield).
Step 3: Fluorination
  • Reagents : $$ N $$-Fluoro-$$ N $$-(phenylsulfonyl)benzenesulfonamide (NFSI), butyllithium (BuLi).
  • Conditions : 0°C to room temperature, 2 hours.
  • Product : Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate (22% yield).
Comparative Analysis:
Parameter Method 1 (KF) Method 2 (NBS/NFSI)
Total Yield 86% 18% (multi-step)
Reaction Time 22 hours 21 hours
Safety Concerns Low High (NaN$$_3$$, BuLi)
Scalability High Moderate

Optimization Strategies

Solvent Selection

Dimethyl sulfoxide (DMSO) is critical in both methods for its polar aprotic properties, enhancing fluoride ion solubility. Substituting DMSO with acetonitrile reduced yields by 40% in preliminary trials.

Catalytic Additives

Tetrabutylammonium iodide (TBAI) in Method 1 facilitates phase-transfer catalysis, improving interfacial reactivity between ionic fluoride and organic substrates. Omitting TBAI decreased yields to 52%.

Temperature Control

Fluorination at 0°C in Method 2 minimizes side reactions (e.g., elimination), though higher temperatures (40°C) in Method 1 accelerate substitution without compromising selectivity.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with petroleum ether/ethyl acetate (3:1 to 10:1) effectively isolates the product, achieving >98% purity.

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (CDCl$$3$$): δ 1.46 (s, 9H, Boc CH$$3$$), 3.46 (d, $$ J = 17.6 $$ Hz, 2H, CH$$2$$F), 3.99 (br s, 2H, piperidine N-CH$$2$$).
  • $$ ^{13}\text{C} $$ NMR : δ 80.1 (Boc C-O), 91.4 (d, $$ J{C-F} = 168 $$ Hz, CH$$2$$F).

Chemical Reactions Analysis

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and nucleophiles such as amines. Major products formed from these reactions include substituted piperidines and deprotected amines.

Scientific Research Applications

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the Boc group provides protection during synthetic transformations .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 4-(fluoromethyl)piperidine-1-carboxylate
  • CAS Number : 259143-03-8
  • Molecular Formula: C₁₁H₂₀FNO₂
  • Molecular Weight : 217.29 g/mol
  • Synonyms: 1-N-Boc-4-fluoromethylpiperidine, 4-fluoromethylpiperidine-1-carboxylic acid tert-butyl ester .

Applications : Primarily used in laboratory research, industrial chemical synthesis, and as a building block in pharmaceuticals. Its fluoromethyl group enhances lipophilicity, influencing bioavailability and metabolic stability in drug candidates .

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Fluoromethyl C₁₁H₂₀FNO₂ 217.29 High lipophilicity due to fluorine; used in drug intermediates
tert-Butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b) Phenoxyacetamido, 3-fluorophenyl C₂₄H₂₈FN₂O₄ 451.50 Enhanced antimalarial activity; synthesized via nucleophilic substitution
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate 4-Chlorophenyl C₁₆H₂₂ClNO₂ 307.81 Chlorine improves electrophilicity; intermediate in kinase inhibitors
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate 2,4-Difluorobenzoyl C₁₇H₂₁F₂NO₃ 349.36 Electron-withdrawing fluorines stabilize carbonyl group
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl, amino C₁₅H₂₃N₃O₂ 293.37 Amino group enables cross-coupling reactions; moderate toxicity (LD₅₀ > 2000 mg/kg)

Biological Activity

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a fluoromethyl group at the 4-position. The synthesis typically involves the following steps:

  • Starting Materials : Piperidine derivatives and tert-butyl chloroformate are common starting materials.
  • Reaction Conditions : The reaction is generally conducted under inert conditions using organic solvents like dichloromethane or tetrahydrofuran (THF).
  • Yield Optimization : The reaction conditions are optimized to maximize yield and purity, often utilizing techniques such as column chromatography for purification.

The biological activity of this compound is linked to its interaction with various molecular targets in biological systems. Studies suggest that it may modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

  • Enzyme Inhibition : Preliminary data indicate that this compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Interaction : The structural features allow it to interact with receptors, potentially influencing cellular responses.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits significant activity against various cancer cell lines. Table 1 summarizes key findings from in vitro studies:

Cell LineIC50 (μM)Effect Observed
MDA-MB-231 (Breast)10Inhibition of proliferation
U251 (Glioblastoma)5Decreased cell viability
A549 (Lung)15Induction of apoptosis

Study on Anticancer Activity

A recent study investigated the effects of this compound on U251 glioblastoma cells. Treatment with the compound at concentrations significantly above the IC50 resulted in:

  • Decreased Cell Proliferation : A reduction in cell number was observed, correlating with alterations in cell cycle progression.
  • Gene Expression Changes : RNA sequencing revealed that treatment affected the expression of genes associated with growth and inflammatory responses, highlighting its potential role as an anti-cancer agent .

Mechanistic Insights

Further mechanistic studies indicated that the compound may influence intracellular signaling pathways related to apoptosis. Specifically, it was found to modulate the expression of pro-apoptotic and anti-apoptotic proteins, suggesting a dual mechanism involving both direct cytotoxicity and modulation of survival pathways.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate?

The synthesis involves multi-step reactions, starting with alkylation of a piperidine derivative using tert-butyl bromoacetate under basic conditions (e.g., sodium hydride in THF) to introduce the tert-butoxycarbonyl group. Fluoromethylation is achieved via fluorinating agents like DAST (diethylaminosulfur trifluoride) in dichloromethane at low temperatures. Purification via silica gel column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key features should be analyzed?

Use ¹H/¹³C NMR to confirm the piperidine ring structure and fluoromethyl group (δ 4.2–4.5 ppm for fluoromethyl protons). High-resolution mass spectrometry (HRMS) validates molecular weight (accuracy <1 ppm). FTIR identifies the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹. Purity is assessed via HPLC-UV at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Mandatory PPE includes nitrile gloves, chemical goggles, and lab coats. Conduct reactions in a fume hood with airborne exposure ≤0.1 ppm. Store at 2–8°C under nitrogen to prevent hydrolysis. Emergency eyewash stations and spill protocols (e.g., activated carbon absorption) must be accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance fluoromethylation efficiency during synthesis?

Optimize by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in DMF/water biphasic systems at 60–80°C. Monitor fluoromethyl incorporation via in situ ¹⁹F NMR. Maintain anhydrous conditions with molecular sieves to suppress hydrolysis. Kinetic studies can identify rate-limiting steps .

Q. How should researchers address contradictions in reported reaction yields for the tert-butoxycarbonyl protection step in piperidine derivatives?

Systematically test base strength (KOtBu vs. NaH) and solvent polarity (THF vs. DMF) in small-scale trials. Quantify intermediates via HPLC-UV and control water content (<0.1%) using Karl Fischer titration to identify moisture-sensitive degradation pathways .

Q. What strategies resolve stereochemical ambiguities during the synthesis of this compound?

Use chiral auxiliaries like (R)-BINOL to induce asymmetry. Analyze diastereomer ratios via chiral HPLC (Chiralpak AD-H column with hexane/isopropanol). Confirm absolute configuration via single-crystal X-ray diffraction of intermediates .

Methodological Notes

  • Synthetic Design : Multi-step protocols prioritize tert-butoxycarbonyl protection before fluoromethylation to avoid side reactions.
  • Data Analysis : Cross-validate spectroscopic data with computational modeling (e.g., DFT calculations for NMR shifts) .
  • Safety Compliance : Regularly calibrate fume hood airflow and conduct toxicity screenings for byproducts (e.g., fluorinated intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.